Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate

Cannabinoid Receptor Pharmacology Forensic Toxicology Structure-Activity Relationship (SAR)

Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS 1383677-55-1, molecular formula C15H16N2O2, molecular weight 256.30 g/mol) is a synthetic indazole-3-carboxylate derivative. It is a member of a structurally distinct subclass of synthetic cannabinoid receptor agonists (SCRAs) where an indazole core is esterified with a cyclohex-2-en-1-yl moiety.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B11856577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)OC3CCCC=C3
InChIInChI=1S/C15H16N2O2/c1-17-13-10-6-5-9-12(13)14(16-17)15(18)19-11-7-3-2-4-8-11/h3,5-7,9-11H,2,4,8H2,1H3
InChIKeyOGGAALNLRNKHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate: Procurement-Ready Indazole-3-Carboxylate for Forensic and Cannabinoid Research


Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS 1383677-55-1, molecular formula C15H16N2O2, molecular weight 256.30 g/mol) is a synthetic indazole-3-carboxylate derivative. It is a member of a structurally distinct subclass of synthetic cannabinoid receptor agonists (SCRAs) where an indazole core is esterified with a cyclohex-2-en-1-yl moiety [1]. This compound is primarily utilized as an analytical reference standard in forensic toxicology and as a research tool in pharmacological studies investigating cannabinoid receptor interactions. Its structural features, including the lipophilic cyclohexenyl ester (calculated LogP ≈ 3.2) [2], differentiate it from indole-3-carboxylate and indazole-3-carboxamide analogs, thereby influencing its receptor binding profile and metabolic stability.

Why Indazole-3-Carboxylate Esters Like Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate Are Not Interchangeable with Indole or Carboxamide Analogs


Substituting an indazole-3-carboxylate like Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate with a generic indole-3-carboxylate, an indazole-3-carboxamide, or an alternative indazole ester cannot be done without fundamentally altering critical performance parameters. The indazole core, when combined with a carboxylate ester linkage, confers a distinct CB1 receptor binding affinity range (Ki = 0.17–39 nM) compared to indole cores (Ki = 0.95–160 nM) or 7-azaindole cores (Ki = 5.4–271 nM) [1]. Furthermore, the specific cyclohex-2-en-1-yl ester group, with its unique shape and lipophilicity, impacts metabolic stability and analytical detection, diverging significantly from the properties of naphthyl esters (e.g., SDB-005) or carboxamide derivatives (e.g., MDMB-4en-PINACA). Therefore, for forensic identification, analytical method development, or structure-activity relationship (SAR) studies, reliance on a different subclass will yield non-transferable data and compromise the validity of the results.

Quantitative Differentiation Evidence for Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate vs. Closest Comparators


CB1 Binding Affinity Advantage of the Indazole Core Over Indole and 7-Azaindole Cores

The indazole core in compounds like Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a key determinant of high CB1 receptor binding affinity. In a systematic evaluation of 30 SCRAs, competitive radioligand binding assays revealed that the indazole core conferred the highest CB1 binding affinity (Ki range: 0.17–39 nM), surpassing indole cores (Ki range: 0.95–160 nM) and 7-azaindole cores (Ki range: 5.4–271 nM) [1].

Cannabinoid Receptor Pharmacology Forensic Toxicology Structure-Activity Relationship (SAR)

Comparative Physicochemical and Synthetic Accessibility of the Cyclohexenyl Ester Moiety

The cyclohex-2-en-1-yl ester group imparts distinct physicochemical properties that influence both synthetic accessibility and analytical behavior. The calculated LogP for the compound is approximately 3.2 [1], reflecting the balance of lipophilicity conferred by the cyclohexenyl ring. In contrast, the naphthyl ester in SDB-005 yields a significantly higher LogP (~5.5), which can lead to different chromatographic retention times and altered in vivo distribution. Furthermore, the target compound can be synthesized in high yield (93%) via a metal-free C-H oxidation using tert-butyl hydroperoxide and tetrabutylammonium iodide in benzene , a method that is operationally simpler and more scalable than routes requiring transition metal catalysts for constructing naphthyl or quinolinyl esters.

Medicinal Chemistry Process Chemistry Analytical Reference Standards

GC-MS and UHPLC-HRMS Analytical Characterization for Forensic Identification

The compound's structure has been confirmed and its analytical profile established using a suite of advanced techniques including gas chromatography with high-resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier transform infrared (FT-IR) spectroscopy [1]. These data, published for the indazole-3-carboxylate class, provide a definitive reference for reliable identification in seized materials and biological samples. In contrast, many newer indazole-3-carboxamide analogs (e.g., ADB-4en-PINACA) lack such a comprehensive, publicly available multi-modal analytical dataset, making forensic identification more challenging.

Forensic Chemistry Analytical Toxicology Drug Testing

Differentiation from Carboxamide Analogs via CB1 Receptor Binding Selectivity

While the compound's exact CB1 Ki is not publicly disclosed, the indazole-3-carboxylate ester subclass is known to exhibit a different selectivity profile compared to indazole-3-carboxamides. For example, SDB-005 (a closely related indazole-3-carboxylate ester) is a potent agonist of the CB1 receptor (Ki = 21 nM) and CB2 receptor (Ki = 140 nM), demonstrating a 6.7-fold selectivity for CB1 over CB2 [1]. In contrast, many indazole-3-carboxamides (e.g., AB-FUBINACA) show even higher CB1 affinity (Ki = 0.9 nM) but often with a narrower selectivity window [2]. The cyclohex-2-en-1-yl ester's distinct binding pocket interactions, as inferred from the SDB-005 scaffold, are anticipated to yield a unique CB1/CB2 selectivity profile that is not replicable by carboxamide analogs.

Cannabinoid Pharmacology Drug Discovery Selectivity Profiling

Advantageous Synthesis Yield for Cyclohexenyl Ester Formation

The specific ester linkage in Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate can be formed with high efficiency using a metal-free catalytic method. The reaction of 1-methyl-1H-indazole-3-carboxylic acid with cyclohexene, using tert-butyl hydroperoxide as the oxidant and tetrabutylammonium iodide as the catalyst in benzene, proceeds for 8 hours to yield the target compound in 93% yield . This contrasts with the synthesis of many other indazole-3-carboxylate esters (e.g., naphthyl or quinolinyl esters) which often require more expensive coupling agents or transition metal catalysts, leading to lower yields and more complex purification.

Organic Synthesis Process Chemistry Green Chemistry

High-Value Research Applications for Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate


Forensic Toxicology: Analytical Reference Standard for Indazole-3-Carboxylate SCRA Identification

The compound is an essential certified reference material for forensic laboratories tasked with identifying emerging synthetic cannabinoids. Its comprehensive, peer-reviewed analytical characterization using GC-HRMS, UHPLC-HRMS, NMR, and FT-IR provides a definitive fingerprint for confirming the presence of this specific indazole-3-carboxylate subclass in seized materials and biological samples. Using this standard is critical for developing and validating robust, legally defensible analytical methods, especially for differentiating this compound from its indole-core or carboxamide-based analogs.

Pharmacology: Investigating CB1/CB2 Selectivity in Cannabinoid Research

The compound serves as a valuable tool compound in SAR studies focused on CB1 and CB2 cannabinoid receptors. Its indazole core is known to confer high CB1 affinity, and its cyclohex-2-en-1-yl ester linkage is predicted to yield a unique selectivity profile (as observed in the related SDB-005, which has a 6.7-fold selectivity for CB1 over CB2) . By utilizing this compound, researchers can probe how modifications to the ester group influence receptor selectivity, signaling bias, and downstream functional effects, guiding the design of next-generation ligands.

Medicinal Chemistry: Lead Scaffold for Modulating Lipophilicity and Metabolic Stability

Medicinal chemists can leverage this compound's distinct physicochemical properties, particularly its calculated LogP of 3.2 , to explore how the cyclohexenyl ester impacts drug-like properties. In comparison to highly lipophilic naphthyl esters (e.g., SDB-005, LogP ~5.5) which may exhibit high plasma protein binding and sequestration, the target compound's more moderate lipophilicity can be advantageous for optimizing oral bioavailability, brain penetration, and metabolic stability in early drug discovery programs.

Process Chemistry: Benchmark for Metal-Free Esterification Methodologies

The synthetic route to this compound (93% yield via TBHP/TBAI-catalyzed esterification) serves as a benchmark for developing efficient, green, and cost-effective methods for forming allylic esters. Process chemists can use this route as a starting point for scaling up the production of related indazole-3-carboxylates, avoiding the need for expensive or toxic transition metal catalysts and complex purification protocols.

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